molecular formula C16H10N4O B1668657 Cazpaullone CAS No. 914088-64-5

Cazpaullone

Cat. No. B1668657
M. Wt: 274.28 g/mol
InChI Key: MGQSIUXWCFOENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cazpaullone is a glycogen synthase kinase-3 (GSK-3) inhibitor. Cazpaullone shows transient stimulation of the mRNA expression of the beta cell transcription factor Pax4, an important regulator of beta cell development and growth. Cazpaullone has potential as a starting point for developing agents for the treatment of diabetes.

Scientific Research Applications

Pancreatic Beta Cell Protection and Replication

Cazpaullone, known as 9-cyano-1-azapaullone, has been identified as a significant inhibitor of glycogen synthase kinase-3 (GSK-3), contributing to pancreatic beta cell protection and replication. This compound has shown promising results in stimulating the replication of primary beta cells in isolated rat islets and protecting against glucolipotoxicity-induced cell death. Cazpaullone also transiently stimulated the mRNA expression of the beta cell transcription factor Pax4, which is crucial for beta cell development and growth. This makes cazpaullone a potential candidate for developing beta cell regenerative agents useful in treating diabetes (Stukenbrock et al., 2008).

Glioblastoma Treatment

In the context of glioblastoma, a type of brain tumor, cazpaullone has been identified as an enhancer for the drug temozolomide (TMZ), especially in overcoming chemoresistance. Cazpaullone's ability to inhibit glycogen synthase kinase (GSK) 3β has been instrumental in suppressing stem cell phenotype and viability in both glioma cell lines and glioma stem cells. This combination therapy with cazpaullone and TMZ has shown potential in extending survival time in mouse models, indicating cazpaullone's promise as a treatment for glioblastoma (Kitabayashi et al., 2019).

Amyotrophic Lateral Sclerosis (ALS) Treatment

Cazpaullone has also been identified as a potential therapeutic for Amyotrophic Lateral Sclerosis (ALS). In a study, it was found to be effective in prolonging the survival of motor neurons derived from both wild-type and mutant SOD1 mouse embryonic stem cells. Its efficacy was attributed to the dual inhibition of GSK-3 and HGK kinases. Furthermore, it showed improved survival of human motor neurons derived from ALS-patient-induced pluripotent stem cells. This positions cazpaullone as a promising candidate for ALS treatment (Yang et al., 2013).

properties

CAS RN

914088-64-5

Product Name

Cazpaullone

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

9-oxo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaene-14-carbonitrile

InChI

InChI=1S/C16H10N4O/c17-8-9-3-4-12-10(6-9)11-7-14(21)19-13-2-1-5-18-16(13)15(11)20-12/h1-6,20H,7H2,(H,19,21)

InChI Key

MGQSIUXWCFOENX-UHFFFAOYSA-N

SMILES

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N

Canonical SMILES

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-oxo-5,6,7,12-tetrahydropyrido(3',2'-2,3)azepino(4,5-b)indole-9-carbonitrile
9-cyano-1-azapaullone
cazpaullone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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